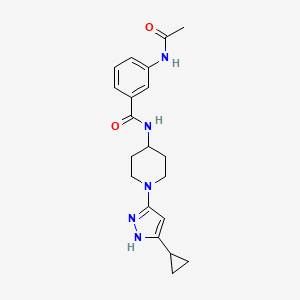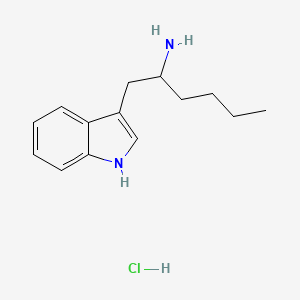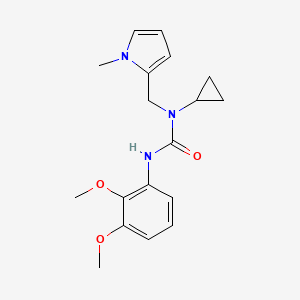
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound with potential applications in scientific research. This compound is a urea derivative that has been synthesized and studied for its potential use as a tool compound in biochemical and physiological experiments. In
Aplicaciones Científicas De Investigación
Urease Inhibitors and Medical Applications
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on urease inhibitors, including urea derivatives, as potential drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, it has severe side effects, indicating a need for alternative inhibitors with better safety profiles. The exploration of urea derivatives and other compounds as urease inhibitors highlights the potential for developing novel treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
Advancements in biosensors for detecting and quantifying urea concentration have significant implications across various domains, including medical diagnostics and environmental monitoring. Urea biosensors, employing the enzyme urease for specificity, have been developed using materials such as nanoparticles and conducting polymers. These biosensors are crucial for monitoring urea levels in clinical settings, indicating potential applications in diagnosing and managing conditions related to abnormal urea concentrations (Botewad et al., 2021).
Drug Design and Urea Derivatives
The unique hydrogen bonding capabilities of ureas make them significant in drug design, serving as key components in small molecules with a wide range of bioactivities. Research on urea derivatives has revealed their importance in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, positioning urea motifs as valuable in medicinal chemistry for targeting various biological pathways (Jagtap et al., 2017).
Ureaform as a Slow-Release Fertilizer
In agriculture, ureaform, a condensation product of urea and formaldehyde, has been utilized as a slow-release fertilizer. Its degradation, governed by microbial activity, provides a sustained nitrogen source for crops, improving nutrient management and reducing environmental pollution. This application underscores the role of urea derivatives in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).
Urea in Hydrogen Energy Storage
Exploring urea as a hydrogen carrier presents a perspective on its potential for sustainable energy supply. Urea's attributes as a non-toxic, stable, and widely available resource make it a promising candidate for hydrogen storage and fuel cell power, offering an economical and environmentally friendly alternative to traditional energy carriers (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20-11-5-6-14(20)12-21(13-9-10-13)18(22)19-15-7-4-8-16(23-2)17(15)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEKCHWAALVNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

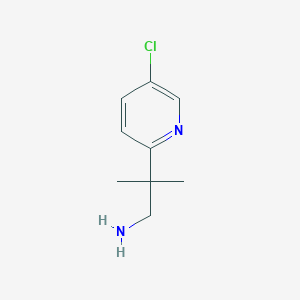
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
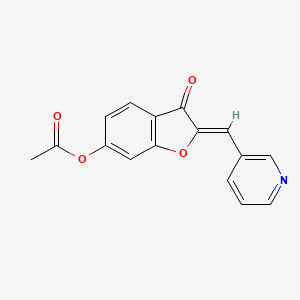
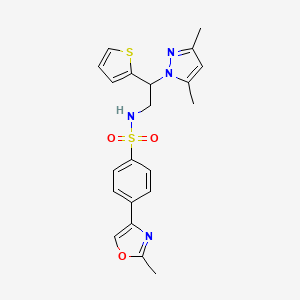
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
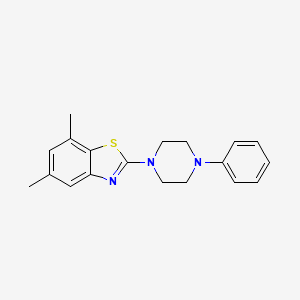
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
